molecular formula C11H16BrNO B8152623 3-Bromo-N,N-diethyl-5-methoxyaniline

3-Bromo-N,N-diethyl-5-methoxyaniline

Cat. No.: B8152623
M. Wt: 258.15 g/mol
InChI Key: YWNJEMWVXXYLLZ-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-methoxyaniline is an organic compound with the molecular formula C11H16BrNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and the aromatic ring is substituted with a bromine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-methoxyaniline typically involves the bromination of N,N-diethyl-5-methoxyaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-N,N-diethyl-5-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-methoxyaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N,N-diethyl-5-methoxyaniline is unique due to the specific combination of bromine, ethyl, and methoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-4-13(5-2)10-6-9(12)7-11(8-10)14-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNJEMWVXXYLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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